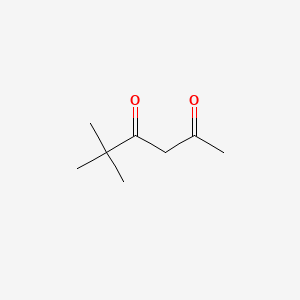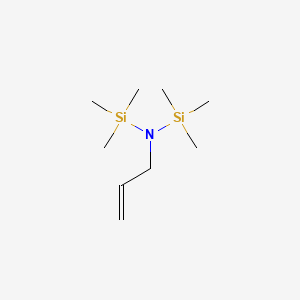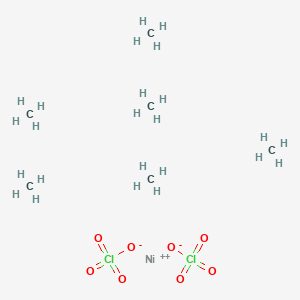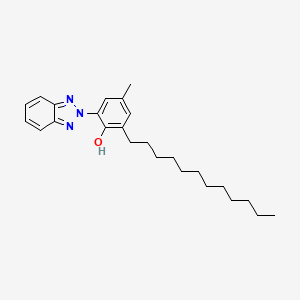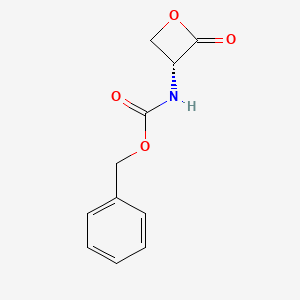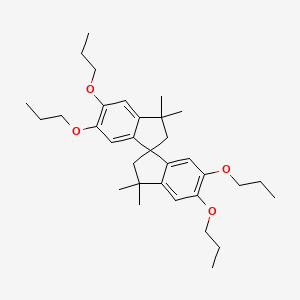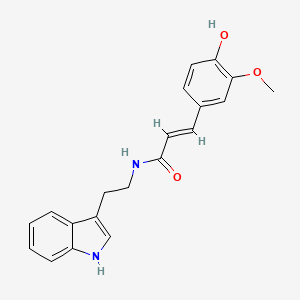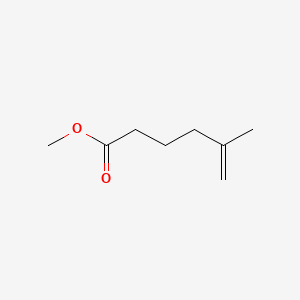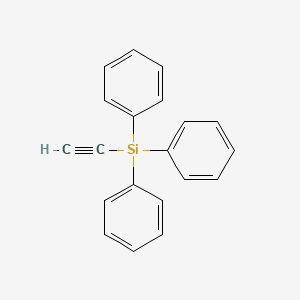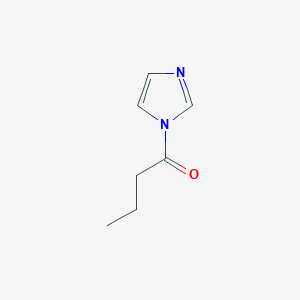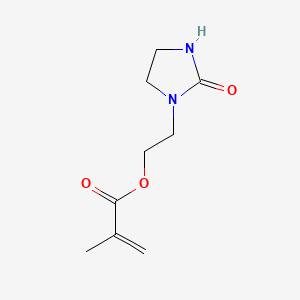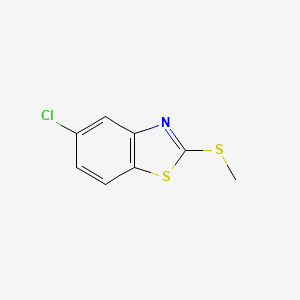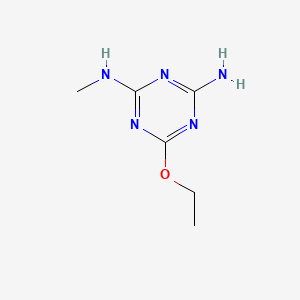
2-氨基苯乙酮
概述
描述
2-Aminoacetophenone, also known as 2-amino-1-phenylethanone, is an organic compound with the molecular formula C8H9NO. It is a yellow oil or crystalline solid that is soluble in ethanol and ether but only slightly soluble in water. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学研究应用
2-Aminoacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: 2-Aminoacetophenone derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antidepressants and other therapeutic agents.
Industry: 2-Aminoacetophenone is used in the production of dyes, polymers, and other industrial chemicals .
作用机制
Target of Action
2-Aminoacetophenone, also known as Phenacylamine, is a quorum sensing (QS) molecule regulated by the bacterium Pseudomonas aeruginosa . The primary targets of 2-Aminoacetophenone are the host immune responses, which it modulates to increase the host’s ability to cope with the pathogen .
Mode of Action
The interaction of 2-Aminoacetophenone with its targets involves the modulation of key innate immune response pathways. This includes the activation of mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . Upon pretreatment with 2-aminoacetophenone, there is an attenuation of immune response activation, most likely due to the upregulation of anti-inflammatory cytokines .
Biochemical Pathways
2-Aminoacetophenone affects several biochemical pathways. It causes distinct metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics . This is attributed to a decrease in pyruvate transport into mitochondria, resulting from decreased expression of the mitochondrial pyruvate carrier (MPC1) and its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to modulate host immune responses and promote pathogen persistence .
Result of Action
The molecular and cellular effects of 2-Aminoacetophenone’s action involve dampening the inflammatory processes while increasing host survival and pathogen persistence . This concurs with its ability to signal bacteria to switch to a chronic infection mode . It also results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminoacetophenone. For instance, the compound is a key volatile flavor component of masa corn flour products and is responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa . .
生化分析
Biochemical Properties
2-Aminoacetophenone interacts with various biomolecules, leading to distinct biochemical reactions. It is known to modulate host immune responses, particularly in the context of bacterial infections . The compound can activate key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines .
Cellular Effects
2-Aminoacetophenone has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses . It can attenuate immune response activation, likely by upregulating anti-inflammatory cytokines . This compound also causes distinct metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics .
Molecular Mechanism
The molecular mechanism of 2-Aminoacetophenone involves its interaction with various biomolecules. It exerts its effects at the molecular level by binding to and modulating the activity of certain enzymes and proteins . For instance, it can block the activation of c-JUN N-terminal kinase (JNK) and NF-κB, while preserving the activation of extracellular regulated kinase (ERK) 1/2 .
Temporal Effects in Laboratory Settings
Over time, 2-Aminoacetophenone can cause long-lasting changes in cellular function. It has been observed to decrease ATP and acetyl-CoA levels in macrophages, leading to reduced cellular energy production . These effects have been corroborated in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 2-Aminoacetophenone vary with dosage. Mice treated with this compound prior to infection showed a significantly higher survival rate compared to non-pretreated infected mice .
Metabolic Pathways
2-Aminoacetophenone is involved in several metabolic pathways. It can cause a decrease in pyruvate transport into mitochondria, attributed to decreased expression of the mitochondrial pyruvate carrier (MPC1) . This effect is mediated by diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .
Transport and Distribution
It is known to cause metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics .
Subcellular Localization
The subcellular localization of 2-Aminoacetophenone is primarily in the cytoplasm
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminoacetophenone can be synthesized through several methods. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol. The reaction mixture is then treated with hydrochloric acid to yield phenacylamine hydrochloride .
Industrial Production Methods: Industrial production of phenacylamine typically involves the nitration of benzene to form nitrobenzene, which is then reduced to phenylamine. The phenylamine is subsequently converted to phenacylamine through various chemical reactions, including the use of reducing agents and catalysts .
化学反应分析
Types of Reactions: 2-Aminoacetophenone undergoes several types of chemical reactions, including:
Oxidation: 2-Aminoacetophenone can be oxidized to form phenylglyoxal.
Reduction: It can be reduced to form phenylethylamine.
Substitution: 2-Aminoacetophenone can participate in electrophilic substitution reactions, such as bromination and nitration
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and nitric acid are used for bromination and nitration, respectively
Major Products Formed:
Oxidation: Phenylglyoxal.
Reduction: Phenylethylamine.
Substitution: 2,4,6-tribromophenylamine and nitrophenylamine
相似化合物的比较
2-Aminoacetophenone is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Phenylethylamine: A related compound with a similar structure but different reactivity and applications.
Aniline: Another aromatic amine with distinct chemical properties and uses.
Benzylamine: A compound with a similar amine group but different substituents on the benzene ring .
2-Aminoacetophenone stands out due to its versatility in chemical reactions and its broad range of applications in various fields.
属性
IUPAC Name |
2-amino-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOJEGTZCTHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5468-37-1 (mono-hydrochloride) | |
| Record name | Phenacylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80210206 | |
| Record name | Phenacylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-89-8 | |
| Record name | 2-Aminoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 °C | |
| Record name | 2-Aminoacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

